2-[(2-Phenylethylamino)methyl]aniline
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Overview
Description
2-[(2-Phenylethylamino)methyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a phenylethylamine moiety attached to an aniline structure, making it a compound of interest in various fields of chemistry and medicinal research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenylethylamino)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with a phenylethylamine derivative. This reaction typically requires high temperatures and/or high pressures to ensure high yields . Another method involves the reduction of nitroarenes followed by amination .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For example, the use of palladium-catalyzed amination reactions has been reported to be effective . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Phenylethylamino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions are common for this compound, especially when halogenated derivatives are used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenated arenes and phenylethylamine derivatives are typical starting materials.
Major Products: The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-[(2-Phenylethylamino)methyl]aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Phenylethylamino)methyl]aniline involves its interaction with specific molecular targets. For instance, it can act as a ligand for dopamine receptors, influencing neurotransmitter pathways . The compound’s structure allows it to bind to these receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Phenylethylamine: A simpler structure with similar biological activity.
Aniline: The parent compound, which lacks the phenylethylamine moiety.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 2-[(2-Phenylethylamino)methyl]aniline is unique due to its combined aniline and phenylethylamine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-[(2-phenylethylamino)methyl]aniline |
InChI |
InChI=1S/C15H18N2/c16-15-9-5-4-8-14(15)12-17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12,16H2 |
InChI Key |
KANCCAHXYJBGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2N |
Origin of Product |
United States |
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